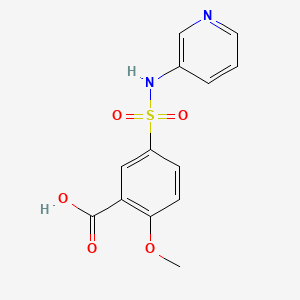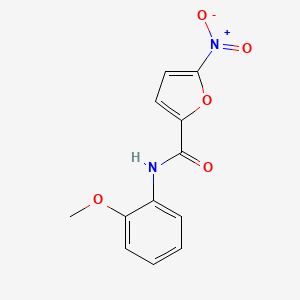
1-Benzyl-3-tert-butylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-tert-butylthiourea is an organic compound with the molecular formula C12H18N2S. It belongs to the class of thiourea derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the thiourea moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-tert-butylthiourea can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with tert-butyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
C6H5CH2NH2+(CH3)3CNC→C6H5CH2NHC(S)NHC(CH3)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-tert-butylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-Benzyl-3-tert-butylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-tert-butylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-tert-butylurea: Similar in structure but with an oxygen atom instead of sulfur.
1-Benzyl-3-methylthiourea: Similar but with a methyl group instead of a tert-butyl group.
1-Benzyl-3-phenylthiourea: Similar but with a phenyl group instead of a tert-butyl group.
Uniqueness
1-Benzyl-3-tert-butylthiourea is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-benzyl-3-tert-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDXTUGGXRDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350276 |
Source


|
| Record name | ST056035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14327-01-6 |
Source


|
| Record name | ST056035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5550568.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5550579.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)


![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)
